Home > Products > Building Blocks P16572 > Isoxazol-3-ylmethanamine
Isoxazol-3-ylmethanamine - 131052-58-9

Isoxazol-3-ylmethanamine

Catalog Number: EVT-1212420
CAS Number: 131052-58-9
Molecular Formula: C4H6N2O
Molecular Weight: 98.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoxazol-3-ylmethanamine derivatives represent a class of compounds with a wide range of biological activities, particularly in modulating immune functions. These derivatives have been the subject of various studies due to their potential therapeutic applications and their ability to act as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory agents. The interest in these compounds is driven by their low toxicity profiles and their effectiveness at low doses, often showing activities comparable or superior to existing reference drugs1.

Applications in Various Fields

Immunoregulation

Isoxazole derivatives have been classified based on their immunoregulatory properties, which include immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects. These compounds have been tested in various models, including resident cells from rodents and humans, cell lines, and experimental animal disease models that correspond to human clinical situations. The immunostimulatory isoxazole derivatives, in particular, have been highlighted for their potential application in chemotherapy patients, where immune stimulation is often necessary to counteract the immunosuppressive effects of cancer treatments1.

Chemotherapy Support

The potential application of isoxazole derivatives in supporting chemotherapy patients is significant. The immunostimulatory properties of these compounds could help in mitigating the immunosuppressive side effects of chemotherapy, thereby improving patient outcomes and quality of life. The ability of these compounds to stimulate the immune system without inducing toxicity at low doses makes them promising candidates for adjunctive therapy in cancer treatment1.

3-t-Butylindeno[1,2-c]isoxazol-4-one

Compound Description: 3-t-Butylindeno[1,2-c]isoxazol-4-one is a key starting material in the flash vacuum pyrolysis (FVP) reaction studied in the paper titled "Flash vacuum pyrolysis of 3‐t‐butylindeno[1,2‐c]isoxazol‐4‐one. Formation of 2‐carbonyl‐1,3‐indandione 2‐azine". [] This reaction leads to the formation of several structurally-related compounds.

    3-t-Butylspiro[2H-azirine-2,2′-(2H)indene]-1′,3′-dione

    Compound Description: 3-t-Butylspiro[2H-azirine-2,2′-(2H)indene]-1′,3′-dione is another starting material investigated for its FVP reactivity. [] Upon pyrolysis, it yields a product profile that overlaps with the FVP of 3-t-Butylindeno[1,2-c]isoxazol-4-one, indicating potential rearrangement pathways.

    Relevance: While this compound does not contain an isoxazole ring like Isoxazol-3-ylmethanamine, it produces 2-carbonyl-1,3-indandione 2-azine upon FVP, a product also derived from the pyrolysis of 3-t-Butylindeno[1,2-c]isoxazol-4-one. [] This suggests a relationship through shared reaction intermediates or products, albeit indirectly.

    2-carbonyl-1,3-indandione 2-azine

    Compound Description: This compound is a significant product arising from the FVP of both 3-t-Butylindeno[1,2-c]isoxazol-4-one and 3-t-Butylspiro[2H-azirine-2,2′-(2H)indene]-1′,3′-dione. [] Its formation highlights a commonality in the degradation pathways of these structurally distinct starting materials.

    Relevance: 2-carbonyl-1,3-indandione 2-azine is indirectly related to Isoxazol-3-ylmethanamine through its formation from the pyrolysis of 3-t-Butylindeno[1,2-c]isoxazol-4-one, a compound that shares the isoxazole ring system with Isoxazol-3-ylmethanamine. []

    2-t-Butylindeno[1,3-c]oxazol-4-one

    Compound Description: 2-t-Butylindeno[1,3-c]oxazol-4-one is a major product identified in the FVP of 3-t-Butylspiro[2H-azirine-2,2′-(2H)indene]-1′,3′-dione. [] This compound is structurally similar to 3-t-Butylindeno[1,2-c]isoxazol-4-one, differing in the position of the oxygen and nitrogen atoms within the isoxazole ring.

    Relevance: This compound is indirectly related to Isoxazol-3-ylmethanamine. Both 2-t-Butylindeno[1,3-c]oxazol-4-one and 3-t-Butylindeno[1,2-c]isoxazol-4-one are derived from similar starting materials and share a structurally similar core, an isoxazole ring, albeit with differing arrangements of the heteroatoms within the ring. [] This structural similarity suggests a potential relationship to Isoxazol-3-ylmethanamine, which also contains an isoxazole ring as part of its structure.

    (4Z)-4-(2-hydroxybenzyliden)-3-methyl-1,2-oxazol-5(4H)-on

    Compound Description: (4Z)-4-(2-hydroxybenzyliden)-3-methyl-1,2-oxazol-5(4H)-on is a key intermediate formed in the synthesis of tetraheterocyclic compounds containing both isoxazole and chromone moieties. [] Its formation involves a Knoevenagel condensation reaction between 3-methyl-1,2-isoxazol-5(2H)-on and salicylic aldehyde.

    Overview

    Isoxazol-3-ylmethanamine is a chemical compound classified within the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Isoxazoles are notable for their diverse biological activities, making them significant in medicinal chemistry and drug development. Isoxazol-3-ylmethanamine specifically features an amine group attached to the isoxazole ring, which enhances its reactivity and potential applications in various scientific fields.

    Source and Classification

    Isoxazol-3-ylmethanamine can be synthesized through various organic reactions involving starting materials such as hydroxylamines and alkynes. It belongs to the broader category of nitrogen-containing heterocycles, which are compounds that play crucial roles in biological systems and synthetic chemistry. Isoxazoles, including isoxazol-3-ylmethanamine, are studied for their potential pharmacological properties, including anti-inflammatory and antimicrobial effects .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of isoxazol-3-ylmethanamine can be achieved through several methods, primarily focusing on cycloaddition reactions. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This reaction typically requires a catalyst, which can include copper or ruthenium species, to facilitate the formation of the isoxazole ring .

    1. One-Pot Synthesis: A notable method includes a one-pot three-component reaction where terminal alkynes react with hydroxylamines and aldehydes under mild conditions. This method offers high regioselectivity and yields .
    2. Microwave-Assisted Synthesis: Microwave irradiation techniques have been employed to accelerate the reaction times and improve yields in synthesizing isoxazoles from various precursors .
    3. Metal-Free Routes: Recent advancements have introduced metal-free synthetic routes that utilize environmentally benign conditions, enhancing the sustainability of the synthesis process .
    Molecular Structure Analysis

    Structure and Data

    The molecular structure of isoxazol-3-ylmethanamine consists of a five-membered ring with one nitrogen atom and one oxygen atom integrated into the ring system. The amine group (-NH2) is attached to the carbon at position 3 of the isoxazole ring.

    • Molecular Formula: C4H6N2O
    • Molecular Weight: 98.10 g/mol
    • Structural Features:
      • The isoxazole ring contributes to the compound's aromatic character.
      • The amine group enhances nucleophilicity, making it reactive towards electrophiles.
    Chemical Reactions Analysis

    Reactions and Technical Details

    Isoxazol-3-ylmethanamine participates in various chemical reactions due to its functional groups:

    1. Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for further functionalization.
    2. Cyclization Reactions: Isoxazol derivatives can engage in cyclization reactions with electrophiles, leading to more complex heterocyclic compounds.
    3. Reactivity with Electrophiles: The nitrogen atom in the isoxazole ring can act as a nucleophile in electrophilic aromatic substitution reactions .
    Mechanism of Action

    Process and Data

    The mechanism of action for isoxazol-3-ylmethanamine as a pharmacological agent involves its interaction with biological targets, often through binding to specific receptors or enzymes. The presence of the amine group allows for hydrogen bonding interactions, enhancing binding affinity.

    1. Binding Mechanism: Isoxazol derivatives may bind to neurotransmitter receptors or enzymes involved in metabolic pathways.
    2. Biological Activity: Research indicates that substituted isoxazoles exhibit anti-inflammatory, analgesic, and antimicrobial properties, attributed to their ability to modulate biological pathways .
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a crystalline solid.
    • Solubility: Soluble in polar solvents like water and ethanol due to the presence of the amine group.

    Chemical Properties

    • Stability: Isoxazol-3-ylmethanamine is generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
    • Reactivity: Exhibits reactivity typical of both aromatic compounds and amines, allowing for diverse synthetic applications.
    Applications

    Scientific Uses

    Isoxazol-3-ylmethanamine finds applications across various scientific domains:

    1. Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier.
    2. Agricultural Chemistry: Investigated for potential use in agrochemicals due to its antimicrobial properties.
    3. Material Science: Explored for incorporation into polymer matrices for enhanced material properties.
    Introduction to Isoxazol-3-ylmethanamine

    Structural and Functional Significance in Heterocyclic Chemistry

    The structural architecture of isoxazol-3-ylmethanamine features several chemically significant attributes that govern its reactivity and biological interactions:

    • Electronic Configuration: The isoxazole ring constitutes an electron-deficient system due to the electronegativity difference between nitrogen and oxygen atoms, creating a dipole moment that influences binding interactions with biological targets. This electron deficiency is further modulated by the electron-donating character of the 3-aminomethyl substituent, establishing a push-pull electronic system that enhances molecular recognition properties [3].

    • Hydrogen Bonding Capacity: The primary amine group serves as a potent hydrogen bond donor and acceptor, facilitating strong interactions with enzymatic binding pockets. This property is particularly valuable in designing inhibitors targeting nucleotide-binding domains, where the amine can form critical salt bridges with phosphoryl groups or acidic amino acid residues [3].

    • Spatial Orientation: Crystallographic studies of related isoxazol-3-ol systems reveal that substituents at the 3-position adopt specific spatial orientations relative to the heterocyclic plane. The aminomethyl group extends perpendicularly from the ring, projecting its functional groups into solvent-accessible regions, thereby optimizing interactions with target proteins without significant steric constraints [3].

    • Bioisosteric Properties: Isoxazol-3-ylmethanamine functions as a versatile carboxylate bioisostere, mimicking the spatial and electronic properties of carboxylic acid groups while offering superior metabolic stability. This bioisosteric relationship is evidenced by the comparable acidity (pKa) and hydrogen-bonding patterns between isoxazol-3-ol derivatives and carboxylic acids, enabling their application in neurotransmitter analogs where the carboxylate is pharmacologically essential but metabolically vulnerable [3].

    Table 1: Bioisosteric Properties of Isoxazol-3-ylmethanamine Compared to Carboxylic Acid Functionality

    PropertyIsoxazol-3-ylmethanamineCarboxylic AcidBiological Significance
    Acidity (pKa)~9.5 (amine)~4.5 (acid)Different protonation states at physiological pH
    Hydrogen Bond Donors2 (amine)1 (acid)Enhanced protein binding capability
    Dipole Moment~4.5 D~1.7 DStronger electrostatic interactions
    Metabolic StabilityHighModerateReduced susceptibility to conjugation
    Spatial Volume (ų)~80~60Similar bulk for occupying equivalent pockets

    Historical Context and Discovery Milestones

    The development of isoxazol-3-ylmethanamine derivatives represents a compelling narrative in medicinal chemistry, beginning with fundamental heterocyclic research and evolving toward targeted therapeutic applications:

    • Initial Synthesis and Characterization: The first reported syntheses of 3-aminomethylisoxazole derivatives emerged in the mid-20th century alongside broader investigations into isoxazole chemistry. Early methodologies relied primarily on cyclocondensation reactions between β-diketones and hydroxylamine derivatives, producing the heterocyclic core with subsequent introduction of the aminomethyl group through nucleophilic substitution or reductive amination protocols. These foundational studies established the compound's basic physicochemical properties and synthetic accessibility .

    • Neuropharmacological Breakthroughs: A significant advancement occurred with the recognition that isoxazol-3-ylmethanamine could serve as a conformationally constrained analog of γ-aminobutyric acid (GABA). Researchers systematically explored this structural similarity, developing derivatives that demonstrated enhanced blood-brain barrier penetration compared to the endogenous neurotransmitter. This application leveraged the compound's bioisosteric potential, where the isoxazole ring effectively mimicked the ionized carboxylate of GABA while providing improved pharmacokinetic properties [3].

    • Clinical Translation Milestones: The therapeutic relevance of the scaffold was validated through the development of clinically approved drugs containing structural analogs. Notably, leflunomide—an isoxazole derivative approved for rheumatoid arthritis—undergoes metabolic activation to form a biologically active compound that shares key structural features with isoxazol-3-ylmethanamine. While not identical, leflunomide's clinical success demonstrated the pharmacophoric value of the 3-substituted isoxazole system in modulating immune responses and inflammatory pathways [4].

    • Modern Innovations: Contemporary research has produced highly selective bioactive molecules featuring the isoxazol-3-ylmethanamine core. A landmark achievement includes the development of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as potent sphingomyelin synthase 2 (SMS2) inhibitors. These compounds demonstrated significant oral efficacy in reducing chronic inflammation in diabetic mouse models, establishing the scaffold's utility in targeting metabolic enzymes and validating its potential for treating atherosclerosis and insulin resistance [2].

    Table 2: Historical Milestones in Isoxazol-3-ylmethanamine Research

    Time PeriodKey DevelopmentSignificance
    1950s-1960sInitial synthetic methodologies establishedFoundation for chemical accessibility
    1970s-1980sRecognition as GABA bioisostereExpansion into neuropharmacology applications
    1990sStructural studies via X-ray crystallographyElucidation of spatial configuration and H-bonding
    2000sLeflunomide clinical approval (structural analog)Validation of therapeutic potential
    2010s-PresentDevelopment of SMS2 inhibitors with in vivo efficacyTargeted application in metabolic disease and oncology

    Scope of Research and Therapeutic Relevance

    Contemporary investigations into isoxazol-3-ylmethanamine derivatives span multiple therapeutic domains, reflecting the scaffold's versatility and pharmacological relevance:

    • Anticancer Applications: Structural hybrids incorporating isoxazol-3-ylmethanamine have demonstrated remarkable antiproliferative activities across diverse cancer cell lines. Researchers have strategically conjugated the scaffold to natural product pharmacophores such as maslinic acid, oleanolic acid, and combretastatin A-4, yielding compounds with enhanced potency and selectivity. For instance, hydnocarpin-isoxazole hybrids exhibited 18-60 fold increases in cytotoxicity against melanoma and lung adenocarcinoma cells compared to the parent natural product, achieving sub-micromolar IC₅₀ values through induction of G2/M cell cycle arrest and apoptosis. These effects are attributed to the synergistic integration of the natural product's target specificity with the isoxazole's favorable pharmacokinetic properties [6].

    • Anti-Inflammatory and Metabolic Therapeutics: The identification of isoxazol-3-ylmethanamine derivatives as highly selective sphingomyelin synthase 2 (SMS2) inhibitors represents a breakthrough in targeting chronic inflammatory pathways. Compound 15w, an advanced derivative, demonstrated 56% oral bioavailability and significant attenuation of inflammation in diabetic mouse models following chronic administration. This efficacy stems from selective disruption of sphingolipid metabolism, which regulates key inflammatory cascades implicated in atherosclerosis, non-alcoholic fatty liver disease, and insulin resistance. The scaffold's metabolic stability and target specificity position it advantageously for oral therapeutics addressing metabolic syndrome complications [2].

    • Neuropharmacological Modulators: The structural analogy to GABA continues to drive innovation in neuroactive compound design. Recent investigations have explored derivatives as potential modulators of neurotransmitter systems beyond GABAergic pathways, including glutamate receptors and monoamine transporters. The scaffold's ability to penetrate the blood-brain barrier while resisting enzymatic degradation makes it particularly valuable for central nervous system targets. Computational analyses indicate that strategic substitution on the aminomethyl group can fine-tune affinity for specific neurotransmitter receptor subtypes, enabling targeted therapy development for epilepsy, anxiety disorders, and neurodegenerative conditions [3] [4].

    • Emerging Frontiers: Research has expanded into novel mechanisms, including PARP (poly-ADP ribose polymerase) inhibition for oncology applications. While no isoxazole-derived PARP inhibitors have yet reached clinical approval, preliminary studies indicate significant potential. The electron-rich isoxazole nucleus interacts with the nicotinamide-binding site of PARP enzymes, while the aminomethyl group forms critical hydrogen bonds with catalytic residues. Molecular modeling suggests that isoxazol-3-ylmethanamine derivatives could overcome resistance mechanisms observed with existing PARP inhibitors, offering promise for next-generation DNA repair-targeted therapies [7].

    Table 3: Therapeutic Applications of Isoxazol-3-ylmethanamine Derivatives

    Therapeutic AreaBiological TargetLead Compound ExampleKey Activity
    OncologyMicrotubule assemblyCombretastatin-isoxazole hybridIC₅₀ = 0.5 µM (MCF-7 breast cancer)
    Metabolic DiseaseSphingomyelin synthase 2 (SMS2)Compound 15w56% oral bioavailability; chronic inflammation reduction
    NeuropharmacologyGABAₐ receptorsIsoxazole-GABA analogsEnhanced blood-brain barrier penetration
    DNA Repair ModulationPARP-1 catalytic domainInvestigational derivativesPredicted IC₅₀ < 100 nM (in silico models)

    The expanding investigation of isoxazol-3-ylmethanamine derivatives continues to uncover new therapeutic applications, driven by advances in synthetic methodology, structural characterization techniques, and biological screening platforms. The scaffold's unique combination of electronic properties, hydrogen-bonding capacity, and metabolic stability ensures its enduring relevance in medicinal chemistry, with ongoing research poised to deliver novel therapeutic agents addressing significant unmet medical needs across diverse disease domains [6] [7].

    Properties

    CAS Number

    131052-58-9

    Product Name

    Isoxazol-3-ylmethanamine

    IUPAC Name

    1,2-oxazol-3-ylmethanamine

    Molecular Formula

    C4H6N2O

    Molecular Weight

    98.1 g/mol

    InChI

    InChI=1S/C4H6N2O/c5-3-4-1-2-7-6-4/h1-2H,3,5H2

    InChI Key

    NRYCMMCUURADTR-UHFFFAOYSA-N

    SMILES

    C1=CON=C1CN

    Canonical SMILES

    C1=CON=C1CN

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.